Methyl 2-(2-aminopropanamido)propanoate
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Overview
Description
Methyl 2-(2-aminopropanamido)propanoate is an organic compound with the molecular formula C7H14N2O3 It is a derivative of propanoic acid and contains both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminopropanamido)propanoate typically involves the reaction of methyl propanoate with 2-aminopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Esterification: Methyl propanoate is reacted with 2-aminopropanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production methods may also include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminopropanamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the amide or ester functional groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may convert the amide group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups. Common reagents for these reactions include alkyl halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, alcohols, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, oxidized amides or esters.
Reduction: Amines, alcohols.
Substitution: Substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-aminopropanamido)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may be used in the development of new pharmaceuticals or bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where amide or ester derivatives are of interest.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminopropanamido)propanoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amide and ester functional groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Methyl 2-(2-aminopropanamido)propanoate can be compared with other similar compounds, such as:
Methyl 2-(2-aminopropanamido)butanoate: Similar structure but with an additional carbon in the alkyl chain. This compound may have different physical and chemical properties due to the longer chain length.
Ethyl 2-(2-aminopropanamido)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester. This variation can affect the compound’s reactivity and solubility.
Propyl 2-(2-aminopropanamido)propanoate: Similar structure but with a propyl ester group. This compound may exhibit different biological activity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(2-aminopropanamido)propanoate is a compound of significant interest in the field of medicinal chemistry and drug development. This article explores its biological activity, synthesis, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula C₉H₁₉N₃O₃, features a methyl ester group and an amide functional group, which are crucial for its biological interactions. The presence of the amino group enhances its potential for interacting with various biological targets, making it a valuable candidate for peptide synthesis and drug development.
1. Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives of similar structures have shown significant inhibition against various bacterial strains, suggesting that this compound could possess similar activities.
Compound | Activity | Reference |
---|---|---|
This compound | Potential antimicrobial | |
Related compounds | Inhibitory against HCT-116 cells |
2. Anticancer Properties
Preliminary studies suggest that analogs of this compound may demonstrate anticancer activity. For example, compounds in the same class have been evaluated for their effects on cancer cell lines such as HeLa and HCT-116, showing promising IC₅₀ values in the low micromolar range.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Amide : Reacting methyl propanoate with 2-aminopropanamide under acidic conditions.
- Purification : Utilizing techniques such as recrystallization or chromatography to isolate the desired compound.
This synthetic route allows for the introduction of various functional groups that can enhance biological activity.
Case Study 1: Antimicrobial Evaluation
A study investigated a series of methyl esters derived from amino acids, including this compound. The antimicrobial efficacy was assessed using agar diffusion methods against common pathogens. The results indicated that certain derivatives exhibited significant zones of inhibition compared to controls.
Case Study 2: Anticancer Activity
Another research project focused on the anticancer potential of this compound analogs in vitro. The study involved treating cancer cell lines with varying concentrations of the compound and assessing cell viability through MTT assays. Results demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
Properties
IUPAC Name |
methyl 2-(2-aminopropanoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(8)6(10)9-5(2)7(11)12-3/h4-5H,8H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLRCQQTGATDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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